N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-26(23,24)15-9-5-8-14(12-15)17-20-21-18(25-17)19-16(22)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRHVWXTEBEZQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the methylsulfonylphenyl group: This step involves the sulfonylation of the phenyl ring using reagents such as methylsulfonyl chloride in the presence of a base like pyridine.
Coupling with the phenylpropanamide moiety: The final step involves the coupling of the oxadiazole intermediate with the phenylpropanamide group using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amine derivatives.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) can be used.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated phenyl derivatives.
Scientific Research Applications
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects, including its role as a COX-2 inhibitor.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.
Mechanism of Action
The mechanism of action of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects.
Pathways Involved: The compound may inhibit the production of prostaglandins, which are mediators of inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonylphenyl) indole derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities.
N’-(5-chloro-1,3-benzodioxol-4-yl)-N-(3-methylsulfonylphenyl)pyrimidine-2,4-diamine: Another compound with similar structural features and potential biological activities.
Uniqueness
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxadiazole ring and methylsulfonylphenyl group make it a versatile compound for various applications in scientific research.
Biological Activity
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C18H20N4O3S
- Molecular Weight : 368.44 g/mol
- CAS Number : 898351-37-6
The presence of the methanesulfonyl group and the oxadiazole ring contributes to its unique chemical properties and biological activities.
Mechanisms of Biological Activity
This compound exhibits various mechanisms underlying its biological activity:
- Inhibition of Cyclooxygenase (COX) Enzymes : The compound has been shown to selectively inhibit COX-2, an enzyme involved in inflammation and pain pathways. This inhibition may lead to anti-inflammatory effects without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
- Antimicrobial Activity : Studies indicate that this compound possesses significant antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Antioxidant Properties : The compound demonstrates antioxidant activity, which may protect cells from oxidative stress and related diseases .
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against several pathogenic bacteria:
| Bacteria Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could be developed as a potential antimicrobial agent .
Anti-inflammatory Effects
In a controlled study involving animal models of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups. The anti-inflammatory effect was measured using the following parameters:
| Parameter | Control Group (mm) | Treatment Group (mm) |
|---|---|---|
| Paw Edema | 8.5 | 4.2 |
This data supports the hypothesis that this compound can effectively reduce inflammation .
Research Findings and Future Directions
Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity and bioavailability. Various synthetic routes have been explored, including:
- Direct Amidation : Utilizing coupling agents like EDCI to facilitate the formation of amide bonds.
- Cyclization Reactions : Employing hydrazine derivatives for the formation of oxadiazole rings under acidic conditions.
Future studies are aimed at exploring structure-activity relationships (SAR) to identify modifications that could enhance efficacy against specific targets or improve pharmacokinetic profiles .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization techniques for N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide?
- Answer : Synthesis typically involves multi-step reactions, starting with cyclocondensation of carboxylic acid hydrazides to form the 1,3,4-oxadiazole core, followed by coupling with 3-methanesulfonylphenyl and propanamide moieties. Key steps include:
- Reaction conditions : Temperature control (e.g., reflux in ethanol or DMF), pH optimization for coupling reactions, and use of coupling agents like EDCI/HOBt .
- Characterization : Confirm structure via H-NMR (chemical shifts for oxadiazole protons: δ 8.1–8.5 ppm), C-NMR, and IR (C=O stretch at ~1650–1700 cm). Purity is assessed via TLC and HPLC .
Q. What spectroscopic and chromatographic methods are essential for confirming the compound’s structure and purity?
- Answer :
- NMR : H and C-NMR to resolve aromatic protons (e.g., methanesulfonylphenyl substituents) and carbonyl groups.
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H] peak).
- TLC/HPLC : Monitor reaction progress and purity using ethyl acetate/hexane mobile phases .
Q. How can researchers optimize reaction yields during synthesis?
- Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
- Temperature control : Reflux conditions for cyclization steps improve oxadiazole ring formation.
- Catalysts : Use of catalytic p-toluenesulfonic acid for dehydrative cyclization .
Advanced Research Questions
Q. How can computational methods like QSAR or molecular docking predict the biological activity of this compound?
- Answer :
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing methanesulfonyl group) with bioactivity. Use descriptors like logP and polar surface area to predict permeability .
- Molecular docking : Simulate interactions with targets (e.g., urease or kinase active sites) using software like AutoDock. Validate with crystallographic data (e.g., PDB IDs) .
Q. What strategies resolve contradictions in biological activity data between similar oxadiazole derivatives?
- Answer :
- Substituent analysis : Compare bioactivity of analogs with varying substituents (e.g., nitro vs. methanesulfonyl groups). For example, 3-nitrophenyl analogs in showed lower cytotoxicity than methanesulfonyl derivatives .
- Assay standardization : Control variables like enzyme concentration (e.g., urease inhibition assays in ) and cell line selection to minimize variability .
Q. How does the methanesulfonyl group influence target interactions and pharmacokinetics?
- Answer :
- Target binding : The sulfonyl group may form hydrogen bonds with catalytic residues (e.g., in urease or kinases).
- Pharmacokinetics : Enhances solubility via polar interactions but may reduce membrane permeability. Validate via logD measurements and Caco-2 cell assays .
Q. What advanced techniques elucidate the compound’s three-dimensional structure and reactivity?
- Answer :
- X-ray crystallography : Resolve spatial arrangements of the oxadiazole ring and propanamide chain (e.g., torsion angles in ).
- DFT calculations : Predict electron density distribution and reactive sites (e.g., nucleophilic attack at the oxadiazole sulfur) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
